Di(2-thienyl)acetic acid
Overview
Description
Mechanism of Action
Target of Action
Di(2-thienyl)acetic acid, also known as Di-thiophen-2-yl-acetic acid, is a chemical compound with the molecular formula C10H8O2S2 . The primary target of this compound is Acetyl-CoA synthetase 2 (ACSS2) , an important member of the acetyl-CoA synthetase (ACSS) family. ACSS2 can catalyze the conversion of acetate to acetyl coenzyme A (acetyl-CoA), an important intermediate metabolite in the metabolism of energy substrates .
Mode of Action
The compound interacts with its target, ACSS2, by inhibiting its activity . This inhibition can affect the uptake of [14C]-acetic acid into lipids and histones
Biochemical Pathways
The inhibition of ACSS2 by this compound affects the metabolism of energy substrates. ACSS2 plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes, such as regulation of histone and transcription factor acetylation . The inhibition of ACSS2 can therefore disrupt these biochemical pathways and their downstream effects.
Result of Action
The inhibition of ACSS2 by this compound can lead to changes in substance metabolism and tumorigenesis . In mammalian cells, ACSS2 utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation . The inhibition of ACSS2 can therefore affect these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(2-thienyl)acetic acid can be synthesized through several methods. One common approach involves the condensation of thiophene derivatives with acetic acid or its derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, the condensation reaction between thiophene and acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride can produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Di(2-thienyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Di(2-thienyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Thiopheneacetic acid: Similar structure but with only one thiophene ring.
2,5-di(2-thienyl)pyrrole: Contains a pyrrole ring in addition to thiophene rings.
Thiazole derivatives: Share the sulfur-containing heterocyclic structure but differ in the nitrogen atom presence.
Uniqueness: Di(2-thienyl)acetic acid is unique due to the presence of two thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic characteristics .
Properties
IUPAC Name |
2,2-dithiophen-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFMKTIZCDSXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196034 | |
Record name | Acetic acid, di-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4408-82-6 | |
Record name | α-2-Thienyl-2-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4408-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(2-thienyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di(2-thienyl)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, di-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI(2-THIENYL)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK75PFG19K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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